molecular formula C10H12F2N2O B2915839 4-(2,2-Difluoroethoxy)-5,6,7,8-tetrahydroquinazoline CAS No. 2197878-06-9

4-(2,2-Difluoroethoxy)-5,6,7,8-tetrahydroquinazoline

Cat. No. B2915839
CAS RN: 2197878-06-9
M. Wt: 214.216
InChI Key: AQLNBKHHNJGAMF-UHFFFAOYSA-N
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Description

“4-(2,2-Difluoroethoxy)benzoic acid” is a compound with a molecular weight of 202.16 . It’s a powder stored at room temperature .


Molecular Structure Analysis

The molecular structure of a related compound, “(2,2-Difluoroethoxy)ethene”, has a molecular formula of C4H6F2O and an average mass of 108.087 Da .


Chemical Reactions Analysis

In a study on nucleophilic trifluoromethoxylation, alkyl halides were reacted with (E)-O-trifluoromethyl-benzaldoximes (TFBO) as a trifluoromethoxylation reagent in the absence of silver under mild reaction conditions .


Physical And Chemical Properties Analysis

A related compound, “4-(2,2-Difluoroethoxy)pyridine”, has a molecular weight of 159.13 g/mol, a Hydrogen Bond Donor Count of 0, a Hydrogen Bond Acceptor Count of 4, and a Rotatable Bond Count of 3 .

Scientific Research Applications

Late-stage Functionalization

This compound can be utilized in late-stage functionalization, a technique that allows for the introduction of functional groups into complex molecules without disrupting their existing framework. This is crucial for the modification of natural products and the optimization of lead compounds in drug discovery .

properties

IUPAC Name

4-(2,2-difluoroethoxy)-5,6,7,8-tetrahydroquinazoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12F2N2O/c11-9(12)5-15-10-7-3-1-2-4-8(7)13-6-14-10/h6,9H,1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQLNBKHHNJGAMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=NC=N2)OCC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12F2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2,2-Difluoroethoxy)-5,6,7,8-tetrahydroquinazoline

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